2-氨基-4-(4H-1,2,4-三唑-4-基)苯甲酸

描述

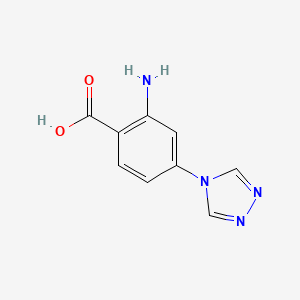

“2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” is an organic compound with the empirical formula C9H8N4O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . These hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Structure Analysis

The molecular structure of “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” was established by NMR and MS analysis . The single-crystal X-ray diffraction analysis of a related compound reveals complex topologies .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid” are not detailed in the available resources, the compound has been used in the synthesis of a series of hybrids .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.19 . It is classified as an organic building block . The density of a related compound, “3,5-二(4H-1,2,4-三唑-4-基)苯甲酸”, is 1.60±0.1 g/cm3 .

科学研究应用

合成应用

2-氨基-4-(4H-1,2,4-三唑-4-基)苯甲酸作为复杂分子合成中的前体。它在形成席夫碱、三唑和其他杂环化合物方面的实用性值得注意,可用于开发具有潜在抗菌、抗真菌和其他生物活性的材料。例如,该化合物已被用于合成三唑噻二唑和席夫碱配体,这些配体进一步与金属反应形成具有抗菌活性的配合物(Avakyan et al., 2017; Kalshetty et al., 2013)。

结构表征和材料科学

这种化学物质对于开发具有特定结构性质的新材料至关重要。研究突出了它在形成显示抗真菌性能的三有机锡配合物中的作用,并通过X射线晶体学有助于理解分子结构(Li et al., 2010)。此外,将其纳入铜配合物展示了它在创造具有潜在材料科学应用的三维超分子中的多功能性(Liu & Han, 2022)。

生物活性

该化合物衍生物在生物活性研究中具有重要应用领域。它作为合成具有潜在抗菌和抗真菌性能的化合物的骨架。研究表明,2-氨基-4-(4H-1,2,4-三唑-4-基)苯甲酸衍生物对一系列病原体表现出良好的抗菌活性(Patel & Patel, 2009)。

未来方向

作用机制

Target of Action

It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

It’s known that triazole compounds can influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Result of Action

It’s known that triazole compounds can have a variety of biological effects, including antifungal, antibacterial, and anticancer activities .

生化分析

Biochemical Properties

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing the overall biochemical reaction. The interactions between 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and enzymes are often characterized by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .

Cellular Effects

The effects of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Additionally, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid in laboratory settings are an important consideration for researchers. Over time, the stability and degradation of this compound can influence its effectiveness and impact on cellular function. Studies have shown that 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid remains relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect and may even lead to toxicity .

Metabolic Pathways

2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By modulating enzyme activity, 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid can alter the flow of metabolites through these pathways, impacting overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion, depending on its physicochemical properties. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments or organelles. The distribution of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid is an important determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can modulate metabolic enzymes and energy production. The subcellular localization of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid can therefore have significant implications for its biological effects and therapeutic potential .

属性

IUPAC Name |

2-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDSNKGNAVUYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588003 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-19-3 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。